molecular formula C16H15FN2O2 B7473445 N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide

N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide

货号 B7473445
分子量: 286.30 g/mol
InChI 键: JBNAXAPJZMWOBL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide, also known as AFM13, is a small molecule drug candidate that is being developed for the treatment of various types of cancer. This compound is a bispecific antibody that binds to both CD30, a protein that is expressed on the surface of cancer cells, and CD16A, a protein that is expressed on the surface of natural killer (NK) cells. The binding of AFM13 to both CD30 and CD16A leads to the activation of NK cells, which then attack and kill the cancer cells.

作用机制

N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide works by binding to both CD30 and CD16A. CD30 is a protein that is expressed on the surface of cancer cells, while CD16A is a protein that is expressed on the surface of NK cells. When N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide binds to both CD30 and CD16A, it activates the NK cells, which then attack and kill the cancer cells.
Biochemical and Physiological Effects:
N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has been shown to have several biochemical and physiological effects in preclinical studies. These include activation of NK cells, induction of apoptosis (programmed cell death) in cancer cells, and inhibition of cancer cell proliferation. N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has also been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and radiation therapy.

实验室实验的优点和局限性

One advantage of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide is that it has shown potent anti-tumor activity in preclinical models of cancer, both as a single agent and in combination with other cancer therapies. Another advantage is that N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide is well-tolerated in animal models, with no significant toxicity observed. However, one limitation of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

未来方向

There are several future directions for the development of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide. These include:
1. Clinical Trials: N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide is currently being evaluated in Phase 1 clinical trials for the treatment of relapsed or refractory CD30-positive lymphomas. Further clinical trials will be needed to determine the safety and efficacy of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide in larger patient populations.
2. Combination Therapies: N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and radiation therapy. Further studies will be needed to determine the optimal combination therapies for N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide.
3. Other Cancer Types: N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has shown anti-tumor activity in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. Further studies will be needed to determine the potential of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide for the treatment of other cancer types.
4. Improved Formulations: N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide is currently being developed as an intravenous infusion. Further studies will be needed to develop alternative formulations, such as oral or subcutaneous formulations, to improve patient convenience and compliance.
In conclusion, N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide is a promising drug candidate for the treatment of various types of cancer. Its bispecific antibody structure, which binds to both CD30 and CD16A, leads to the activation of NK cells and subsequent attack and killing of cancer cells. N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has shown potent anti-tumor activity in preclinical models of cancer, and is currently being evaluated in Phase 1 clinical trials. Further studies will be needed to determine the safety and efficacy of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide in larger patient populations, as well as its potential for combination therapies and treatment of other cancer types.

合成方法

The synthesis of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide involves the reaction of 5-amino-2-fluorobenzoic acid with 4-methylbenzoyl chloride to form N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide. This reaction is carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or pyridine.

科学研究应用

N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has been shown to have potent anti-tumor activity, both as a single agent and in combination with other cancer therapies. N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has also been shown to be well-tolerated in animal models, with no significant toxicity observed.

属性

IUPAC Name

N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-10-3-5-12(6-4-10)16(21)19-15-9-13(18-11(2)20)7-8-14(15)17/h3-9H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNAXAPJZMWOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。